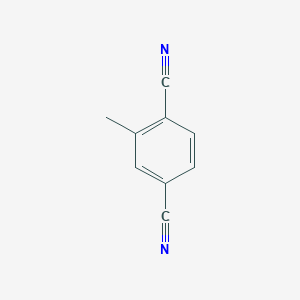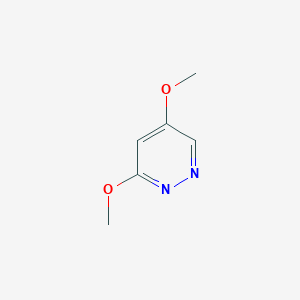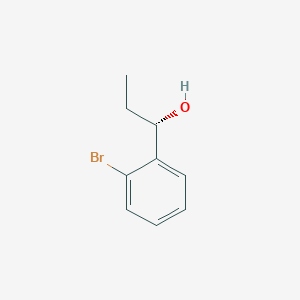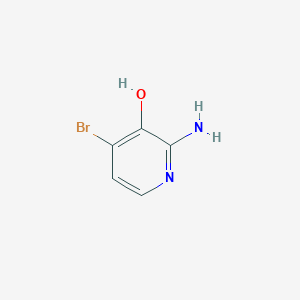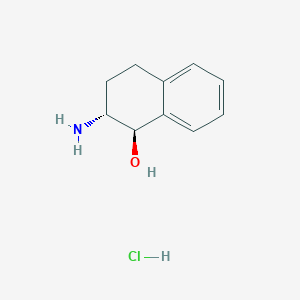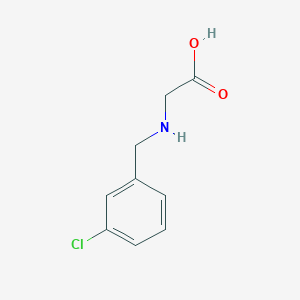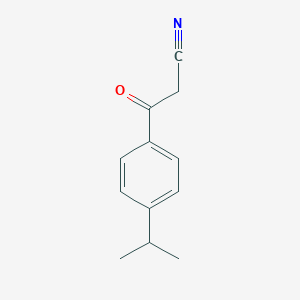
2-(Tert-butyldimethylsilyloxy)acetic acid
Vue d'ensemble
Description
2-(Tert-butyldimethylsilyloxy)acetic acid is an organosilicon compound with the molecular formula C8H18O3Si. It is characterized by the presence of a tert-butyldimethylsilyl group attached to an acetic acid moiety. This compound is often used in organic synthesis due to its unique properties, including its ability to act as a protecting group for alcohols and carboxylic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Tert-butyldimethylsilyloxy)acetic acid can be synthesized through several methods. One common approach involves the reaction of tert-butyldimethylsilyl chloride with glycolic acid in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tert-butyldimethylsilyloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl-protected carboxylic acids.
Reduction: Reduction reactions can convert the compound into silyl-protected alcohols.
Substitution: Nucleophilic substitution reactions can replace the silyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silyl-protected carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Tert-butyldimethylsilyloxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Tert-butyldimethylsilyloxy)acetic acid primarily involves its role as a protecting group. The tert-butyldimethylsilyl group provides steric hindrance, protecting sensitive functional groups from unwanted reactions. This allows for selective transformations in multi-step synthetic processes. The compound can be selectively deprotected under mild conditions, revealing the functional group for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Tert-butyldimethylsilyloxy)acetaldehyde: Similar in structure but contains an aldehyde group instead of a carboxylic acid.
2-(Tert-butyldimethylsilyloxy)ethanol: Contains an alcohol group, used in similar protecting group strategies.
2-(Tert-butyldimethylsilyloxy)propanoic acid: Similar protecting group but with a different carbon backbone.
Uniqueness
2-(Tert-butyldimethylsilyloxy)acetic acid is unique due to its specific combination of a silyl protecting group with an acetic acid moiety. This combination provides a balance of stability and reactivity, making it particularly useful in synthetic organic chemistry. Its ability to protect carboxylic acids and alcohols while being easily removable under mild conditions sets it apart from other protecting groups.
Propriétés
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3Si/c1-8(2,3)12(4,5)11-6-7(9)10/h6H2,1-5H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIMBQWQWUOCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469352 | |
| Record name | (t-butyldimethylsilyloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105459-05-0 | |
| Record name | (t-butyldimethylsilyloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


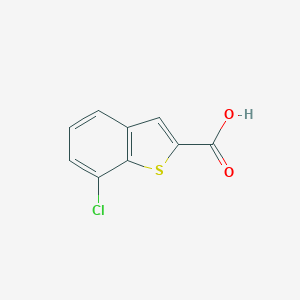
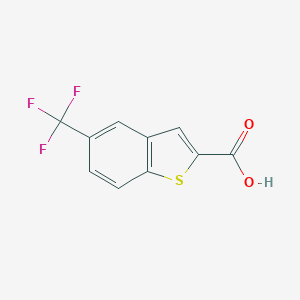
![Methyl 7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B180707.png)

